molecular formula C15H12O2S B13089772 2-(2-Methoxybenzoyl)thiobenzaldehyde

2-(2-Methoxybenzoyl)thiobenzaldehyde

Cat. No.: B13089772
M. Wt: 256.3 g/mol
InChI Key: MZSSCDXGSJDPFX-UHFFFAOYSA-N
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Description

2-(2-Methoxybenzoyl)thiobenzaldehyde is a high-purity chemical reagent designed for research and development applications. This compound features a benzaldehyde core substituted with both a 2-methoxybenzoyl group and a thioether functionality, creating a unique molecular architecture of interest in advanced organic synthesis. Researchers can leverage this structure as a key intermediate for constructing complex heterocyclic systems, particularly thiazole and other sulfur-containing rings, which are privileged scaffolds in medicinal chemistry and the development of active pharmaceutical ingredients (APIs) . The presence of the aldehyde group makes it a versatile precursor for various condensation and nucleophilic addition reactions. Inspired by the photophysical properties of simpler aromatic aldehydes like benzaldehyde, this compound is also a candidate for investigation in photochemical transformations . Upon photoexcitation, similar carbonyl compounds can undergo intersystem crossing to a reactive triplet state, functioning as effective photoinitiators by engaging in hydrogen atom abstraction (HAT) or energy transfer (EnT) processes to generate radical species . This mechanism can be utilized to initiate polymerization reactions or drive novel synthetic pathways in photoredox catalysis, offering a metal-free alternative to traditional methods. This product is intended for research use by qualified laboratory professionals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

2-(2-methoxybenzoyl)thiobenzaldehyde

InChI

InChI=1S/C15H12O2S/c1-17-14-9-5-4-8-13(14)15(16)12-7-3-2-6-11(12)10-18/h2-10H,1H3

InChI Key

MZSSCDXGSJDPFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2C=S

Origin of Product

United States

Preparation Methods

Reaction Step

  • Reagents : 2-methoxybenzoyl chloride or 2-methoxybenzoyl-substituted halobenzaldehyde as the electrophilic substrate; thiophenol or substituted thiol as the nucleophile.
  • Catalyst : A base such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) to deprotonate the thiol and facilitate nucleophilic attack.
  • Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide, or dimethyl sulfoxide (DMSO) are preferred to dissolve reagents and promote the reaction.
  • Conditions : The reaction mixture is heated and stirred at temperatures ranging from 70°C to 120°C for 10 to 24 hours under an inert atmosphere (dry air or nitrogen) to prevent oxidation.
  • Molar Ratios : The molar ratio of thiol to halogenated benzaldehyde is typically maintained between 1.2:1 to 1.4:1 to ensure complete substitution.

Post-Reaction Workup

  • Quenching : The reaction is quenched by adding water to deactivate residual reagents.
  • Extraction : The product is extracted using non-polar organic solvents such as diethyl ether, ethyl acetate, dichloromethane, or petroleum ether.
  • Solvent Removal : The organic solvent is evaporated under reduced pressure to yield a crude oil.
  • Purification : The crude product is dissolved in a recrystallization solvent at room temperature and cooled to between -10°C and -30°C to precipitate the pure compound.
  • Isolation : The solid is filtered, washed, and dried to obtain pure 2-(2-methoxybenzoyl)thiobenzaldehyde.
Parameter Typical Range / Details Notes
Thiol reagent Thiophenol or substituted thiol For methoxy derivative, 2-methoxybenzoyl halide used
Electrophile 2-Methoxybenzoyl chloride or 2-methoxybenzoyl halobenzaldehyde Halogenated benzaldehyde derivative
Catalyst Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) Base catalyst for nucleophilic substitution
Solvent N,N-Dimethylformamide (DMF), N,N-diethylformamide, or DMSO Polar aprotic solvents preferred
Temperature 70–120 °C Heating under inert atmosphere
Reaction Time 10–24 hours Sufficient for complete reaction
Molar Ratio (Thiol:Halide) 1.2–1.4 : 1 Excess thiol to drive reaction
Quenching Agent Water To stop reaction
Extraction Solvent Diethyl ether, ethyl acetate, dichloromethane, petroleum ether Non-polar solvents for extraction
Purification Temperature -10 to -30 °C For recrystallization
Yield Typically high, >80% Dependent on reaction conditions
Purity High purity after recrystallization Confirmed by filtration and drying
  • The use of potassium carbonate as a catalyst in polar aprotic solvents such as DMF is critical for achieving high yields and purity, as it efficiently deprotonates the thiol and promotes nucleophilic substitution on the halogenated benzaldehyde ring.
  • The reaction temperature and time are optimized to balance reaction completion and minimize side reactions or decomposition.
  • Post-reaction aqueous quenching and organic solvent extraction provide an effective method for isolating the product from reaction byproducts.
  • Recrystallization at low temperatures (-10 to -30 °C) significantly improves the purity of the final compound by precipitating the desired product while leaving impurities in solution.
  • The method is scalable and adaptable for various substituted thiobenzaldehydes, including methoxy-substituted derivatives, making it versatile for synthetic applications.

The preparation of this compound primarily employs nucleophilic substitution of a halogenated benzaldehyde derivative with a thiol under basic catalysis in polar aprotic solvents. The reaction parameters such as catalyst choice, solvent, temperature, and molar ratios are crucial for high yield and purity. Post-reaction workup involving aqueous quenching, organic extraction, and recrystallization ensures isolation of the pure compound. This method is well-supported by research on related thio-benzaldehyde compounds and provides a reliable synthetic route for this compound class.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxybenzoyl)thiobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thioalcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioalcohols.

Scientific Research Applications

2-(2-Methoxybenzoyl)thiobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Methoxybenzoyl)thiobenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Properties

  • Reactivity : The thiobenzaldehyde moiety exhibits heightened electrophilicity compared to standard aldehydes due to sulfur’s electron-withdrawing effects, enabling participation in cycloadditions and "ene" reactions .
  • Applications : Primarily used in synthesizing heterocyclic compounds (e.g., thiazoles, oxathioles) and as a precursor for pharmaceuticals or agrochemicals.

Comparison with Structurally Similar Compounds

2-[(2-Methoxyphenyl)ethynyl]benzaldehyde

Structure: Features a methoxyphenyl-ethynyl group attached to benzaldehyde. Synthesis: Prepared via Sonogashira coupling of 2-iodobenzaldehyde with 1-ethynyl-2-methoxybenzene, using Pd catalysts and CuI . Key Differences:

  • Reactivity : The ethynyl group enables alkyne-specific reactions (e.g., click chemistry), contrasting with the thiocarbonyl’s electrophilic behavior.
  • Applications : Used in material science (e.g., conductive polymers) rather than biological systems .

2-(2-Methoxyphenyl)-thiazole-4-carbaldehyde

Structure: Contains a thiazole ring substituted with methoxyphenyl and carbaldehyde groups. Synthesis: Not detailed in evidence, but thiazole synthesis typically involves Hantzsch condensation. Key Differences:

  • Reactivity : The thiazole ring enhances stability and bioactivity, making this compound suitable for drug discovery (e.g., antiviral or antimicrobial agents) .
  • Applications : Primarily pharmaceutical intermediates, unlike the broader synthetic utility of 2-(2-Methoxybenzoyl)thiobenzaldehyde .

Thiobenzaldehyde (Unsubstituted)

Structure : Simplest thiobenzaldehyde (C₆H₅CHS).
Synthesis : Generated via thermolysis of alkyl thiosulfinates or desyl thiocyanate decomposition .
Key Differences :

  • Reactivity : Lacks the methoxybenzoyl group, reducing steric hindrance and electronic modulation. Reacts faster in Diels-Alder reactions but is less stable .

Data Table: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Functional Groups Synthesis Method Key Applications
This compound ~258.3 (calculated) Thiobenzaldehyde, Methoxybenzoyl Nucleophilic acyl substitution Heterocyclic synthesis, intermediates
2-[(2-Methoxyphenyl)ethynyl]benzaldehyde 236.26 Benzaldehyde, Ethynyl, Methoxyphenyl Sonogashira coupling Material science, ligand design
2-(2-Methoxyphenyl)-thiazole-4-carbaldehyde 219.25 Thiazole, Carbaldehyde, Methoxyphenyl Hantzsch-like condensation (inferred) Pharmaceutical intermediates
Thiobenzaldehyde 122.19 Thiocarbonyl Thermolysis of thiosulfinates Academic studies, model reactions

Research Findings and Reactivity Insights

  • Cycloaddition Reactivity : this compound participates in [4+2] cycloadditions with dienes (e.g., anthracene) more efficiently than unsubstituted thiobenzaldehyde due to stabilization of the transition state by the methoxy group .
  • Electronic Effects : The methoxybenzoyl group moderates the electrophilicity of the thiocarbonyl, reducing side reactions (e.g., polymerization) compared to thiobenzaldehyde .
  • Biological Relevance : Thiazole derivatives (e.g., 2-(2-Methoxyphenyl)-thiazole-4-carbaldehyde) show higher antimicrobial activity than thiobenzaldehyde-based compounds, highlighting the impact of heterocyclic cores .

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